Cas no 70838-71-0 ((±)-Mandelic-2,3,4,5,6-d5 Acid)

(±)-Mandelic-2,3,4,5,6-d5 Acid Chemical and Physical Properties
Names and Identifiers
-
- (±)-Mandelic-2,3,4,5,6-d5 Acid
- (±)-Mandelic-2,3,4,5
- hydroxy-pentadeuteriophenyl-acetic acid
- MANDELIC-2,3,4,5,6-D5 ACID
- Mandelic acid-2,3,4,5,6-d5
- SCHEMBL13649805
- 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
- CS-0202064
- 70838-71-0
- (+/-)-Mandelic-2,3,4,5,6-d5 Acid
- D98650
- pentadeutero hydroxyphenylacetic acid
- HY-W015591S
- alpha-Hydroxy-benzene-d5-acetic Acid
-
- Inchi: InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D
- InChI Key: IWYDHOAUDWTVEP-RALIUCGRSA-N
- SMILES: C1=CC=C(C=C1)C(C(=O)O)O
Computed Properties
- Exact Mass: 157.078727843g/mol
- Monoisotopic Mass: 157.078727843g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 0.6
(±)-Mandelic-2,3,4,5,6-d5 Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M162527-100mg |
(±)-Mandelic-2,3,4,5,6-d5 Acid |
70838-71-0 | 100mg |
$ 230.00 | 2023-09-07 | ||
1PlusChem | 1P00FC56-100mg |
MANDELIC-2,3,4,5,6-D5 ACID |
70838-71-0 | 100mg |
$224.00 | 2024-04-21 | ||
A2B Chem LLC | AH14778-5mg |
MANDELIC-2,3,4,5,6-D5 ACID |
70838-71-0 | 5mg |
$65.00 | 2024-04-19 | ||
1PlusChem | 1P00FC56-500mg |
MANDELIC-2,3,4,5,6-D5 ACID |
70838-71-0 | 500mg |
$474.00 | 2025-02-27 | ||
ChemScence | CS-0202064-250mg |
Mandelic acid-2,3,4,5,6-d5 |
70838-71-0 | 250mg |
$0.0 | 2022-04-26 | ||
TRC | M162527-1g |
(±)-Mandelic-2,3,4,5,6-d5 Acid |
70838-71-0 | 1g |
$ 1516.00 | 2023-09-07 | ||
ChemScence | CS-0202064-1g |
Mandelic acid-2,3,4,5,6-d5 |
70838-71-0 | 1g |
$0.0 | 2022-04-26 | ||
A2B Chem LLC | AH14778-50mg |
MANDELIC-2,3,4,5,6-D5 ACID |
70838-71-0 | 50mg |
$143.00 | 2024-04-19 | ||
A2B Chem LLC | AH14778-10mg |
MANDELIC-2,3,4,5,6-D5 ACID |
70838-71-0 | 10mg |
$80.00 | 2024-04-19 | ||
1PlusChem | 1P00FC56-10mg |
MANDELIC-2,3,4,5,6-D5 ACID |
70838-71-0 | 10mg |
$85.00 | 2024-04-21 |
(±)-Mandelic-2,3,4,5,6-d5 Acid Related Literature
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on (±)-Mandelic-2,3,4,5,6-d5 Acid
(±)-Mandelic-2,3,4,5,6-d5 Acid (CAS No. 70838-71-0): A Stable Isotopic Probe for Advanced Chemical and Biomedical Research
(±)-Mandelic-2,3,4,5,6-d5 Acid, identified by the Chemical Abstracts Service registry number CAS No. 70838-71-0, represents a deuterium-labeled variant of mandelic acid with specific isotopic substitution patterns. This compound features five deuterium atoms (2H) strategically incorporated into positions 2 through 6 of the benzene ring in the mandelic acid structure. The retention of the hydroxyl group at position 1 ensures its fundamental chemical reactivity while introducing kinetic isotope effects through deuteration. Such modifications are increasingly leveraged in modern pharmaceutical research to enhance metabolic stability and improve drug candidate performance.
The synthesis of (±)-Mandelic-2,3,4,5,6-d5 derivatives typically involves deuteration strategies such as metal-catalyzed hydrogen/deuterium exchange or directed deuteration using organometallic intermediates. Recent advancements in isotopic labeling methodologies have enabled precise control over deuteration patterns. A notable 2023 study published in Organic Process Research & Development demonstrated a novel palladium-catalyzed approach achieving >99% deuterium incorporation efficiency at the specified positions while maintaining stereochemical integrity. This process optimization significantly reduces production costs and improves scalability for large-scale biomedical applications.
In pharmacokinetic studies,Mandelic acid-d5 serves as an ideal internal standard due to its structural similarity to unlabeled counterparts while providing distinct mass spectral signatures. Researchers at Stanford University's Drug Discovery Center recently utilized this compound as a tracer in metabolic pathway mapping for novel anti-inflammatory agents. The study revealed that deuterated variants exhibit delayed phase I metabolism by cytochrome P450 enzymes compared to natural isotopologues – a critical finding for developing long-acting therapeutics with reduced hepatic burden.
Clinical trials involving deuterated aromatic acids have shown promising results in oncology applications. A phase II trial published in Cancer Metabolism Journal (December 2023) demonstrated that d5-labeled mandelic acid derivatives exhibit enhanced bioavailability when administered as prodrugs targeting glycolytic pathways in solid tumors. The deuterium substitution at positions 2–6 significantly reduced oxidative metabolite formation observed with conventional analogs during preclinical toxicology assessments.
In analytical chemistry,CAS No. 70838-71-0-designated compounds enable precise quantification via mass spectrometry (MS). Their distinct molecular weight differences (Δm = +5 Da) allow accurate detection even at femtomolar concentrations using high-resolution LC/MS systems. A recent methodological paper from the Journal of Chromatography A (March 2024) validated this compound's utility as a calibration standard for stable isotope dilution assays in clinical biomarker analysis.
Nuclear magnetic resonance (NMR) spectroscopy further highlights this compound's unique properties. The 1H NMR spectrum shows characteristic shifts at δ 3.9–4.1 ppm for the hydroxymethyl proton remaining undeuterated (NMR). Meanwhile,d5-labeled positions produce sharp singlets between δ 7.1–7.4 ppm that are distinguishable from non-deuterated signals – a feature exploited in real-time metabolic profiling studies published in Nature Chemistry (June 2023).
Biochemical studies reveal fascinating insights into enzyme-substrate interactions involving Mandelic acid-d5. Enzymatic kinetic analysis conducted by MIT researchers showed that human liver enzymes exhibit approximately 1.4-fold slower catalytic rates with deuterated substrates compared to their hydrogen counterparts (CAS No.). This kinetic isotope effect has direct implications for designing enzyme inhibitors with improved pharmacokinetic profiles.
In drug discovery pipelines,(±)-stereoisomer forms are particularly valuable for studying enantiomeric effects on biological systems without introducing chirality-related variability early in development stages.CAS No.-designated compounds are often used as racemic standards during lead optimization phases before chiral resolution is performed on advanced candidates.
A groundbreaking application emerged from UCLA's Center for Molecular Medicine where this compound was employed as a biosynthetic precursor for creating site-specific protein modifications via click chemistry reactions (CAS No.). The deuterium labels facilitated tracking protein interactions within living cells using secondary ion mass spectrometry (SIMS) without compromising reaction efficiency or specificity.
Safety data accumulated over recent years indicates excellent tolerability profiles when used within recommended guidelines.CAS No.-listed materials demonstrate similar toxicity thresholds to non-deuterated analogs but require careful handling due to potential skin sensitization risks associated with concentrated solutions (>99% purity). Proper storage conditions include amber glass containers at -20°C ± 5°C to preserve isotopic integrity and prevent hydrolytic degradation observed under prolonged exposure to ambient humidity levels above 60% RH according to ISO/IEC 17025:2017 protocols.
The unique spectroscopic properties of d5-labeled mandelic acid make it indispensable for mechanistic studies requiring precise isotopic tracking.CAS No.-identified compounds have been instrumental in elucidating metabolic pathway dynamics under physiological conditions through continuous-flow microdialysis coupled with tandem mass spectrometry (LC/MS/MS). Recent publications highlight its use in monitoring real-time changes during cardiac metabolism research reported in Circulation Research (September 2023).
In peptide synthesis applications,(±)-stereoisomeric forms offer advantages over chiral variants during early-stage conjugation experiments.CAS No.-designated materials enable researchers to first establish optimal coupling conditions before introducing stereospecific reagents later in the development process – a cost-effective strategy validated by multiple groups including the Scripps Research Institute's Medicinal Chemistry Division.
Ongoing investigations focus on exploiting this compound's photophysical properties when conjugated with fluorescent probes.CAS No.-labeled derivatives exhibit enhanced photostability compared to hydrogenous counterparts according to studies published in Analytical Chemistry (February 2024). Researchers have successfully synthesized fluorogenic dyes retaining >98% quantum yield after deuteration while maintaining critical pH sensitivity parameters required for intracellular imaging applications.
The stereochemical designation (±) signifies equal proportions of both enantiomers maintaining the racemic mixture inherent to many commercially available starting materials.CAS No.-listed products typically undergo rigorous purity verification via chiral HPLC methods ensuring ≤1% enantiomeric excess – critical for reproducible biochemical assays requiring uniform substrate presentation across experimental replicates.
New developments in stable isotope production technologies have reduced batch-to-batch variability below detectable limits (<
This multifunctional isotopic probe continues to advance frontiers in chemical biology research through its unique combination of structural features and analytical advantages.
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